molecular formula C10H12ClNO2 B13623965 Methyl 2-amino-3-(3-chlorophenyl)propanoate

Methyl 2-amino-3-(3-chlorophenyl)propanoate

カタログ番号: B13623965
分子量: 213.66 g/mol
InChIキー: HTDYPZMXWSPHDI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Methyl 2-amino-3-(3-chlorophenyl)propanoate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-amino-3-(3-chlorophenyl)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-3-(3-chlorophenyl)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C10H12ClNO2

分子量

213.66 g/mol

IUPAC名

methyl 2-amino-3-(3-chlorophenyl)propanoate

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3

InChIキー

HTDYPZMXWSPHDI-UHFFFAOYSA-N

正規SMILES

COC(=O)C(CC1=CC(=CC=C1)Cl)N

製品の起源

United States

Foundational & Exploratory

Molecular structure and weight of 3-chlorophenylalanine methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Chlorophenylalanine Methyl Ester

Part 1: Executive Summary

3-Chlorophenylalanine methyl ester is a non-canonical amino acid derivative used extensively in medicinal chemistry and peptide engineering.[1] Structurally, it consists of a phenylalanine backbone modified with a chlorine atom at the meta (3-) position of the phenyl ring and a methyl ester protecting group at the C-terminus.

This compound serves two primary functions in drug development:

  • Electronic/Steric Probe: The meta-chlorine atom introduces lipophilicity and electron-withdrawing effects without the para-substitution geometry, allowing researchers to probe binding pockets with specific steric constraints.[1]

  • Synthetic Intermediate: The methyl ester protection facilitates C-to-N directed peptide coupling, preventing side reactions during the elongation of peptide chains.[1]

Part 2: Chemical Identity & Physicochemical Properties

The following data characterizes the L-isomer hydrochloride salt, the most common form utilized in solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Table 1: Core Chemical Data
PropertySpecification
Systematic Name Methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
Common Name L-3-Chlorophenylalanine methyl ester HCl
Molecular Formula (Salt) C₁₀H₁₂ClNO₂[1][2] · HCl
Molecular Formula (Free) C₁₀H₁₂ClNO₂
Molecular Weight (Salt) 250.12 g/mol
Molecular Weight (Free) 213.66 g/mol
CAS Registry (Parent Acid) 80126-51-8 (L-3-Chlorophenylalanine)
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
Melting Point 160–165 °C (Typical for Phe-OMe HCl analogs)
Structural Representation
  • SMILES (Free Base): COC(=O)CC1=CC(Cl)=CC=C1

  • InChI Key: InChIKey=GCBCWTWQAFLKJG-UHFFFAOYSA-N (Analogous connectivity)

Part 3: Structural Analysis & SAR Logic

The introduction of a chlorine atom at the 3-position alters the physicochemical profile of the phenylalanine side chain significantly compared to the native amino acid.

  • Electronic Effects: Chlorine is electronegative (

    
    ), exerting a strong inductive withdrawal (-I effect) on the aromatic ring.[1] This reduces the electron density of the 
    
    
    
    -system, potentially strengthening
    
    
    -
    
    
    stacking interactions with electron-rich residues in a receptor binding pocket.[3][1]
  • Lipophilicity: The chloro-substitution increases the

    
     value, enhancing membrane permeability and hydrophobic collapse within protein cores.[1]
    
  • Metabolic Stability: Substitution at the meta position can block metabolic hydroxylation (e.g., by cytochrome P450s) that typically occurs at the para position, extending the half-life of the parent peptide.

Figure 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 3-Chlorophenylalanine Scaffold MetaCl 3-Chloro Substituent (Meta Position) Core->MetaCl MeEster Methyl Ester (C-Terminus) Core->MeEster Lipophilicity Increased Lipophilicity (Hydrophobic Binding) MetaCl->Lipophilicity Steric/Hydrophobic Stability Metabolic Blockade (Prevents Hydroxylation) MetaCl->Stability Steric Shielding Electronic Reduced Pi-Electron Density (Altered Stacking) MetaCl->Electronic Inductive Effect (-I) Protection Orthogonal Protection (Enables N-Acylation) MeEster->Protection Synthetic Utility

Caption: SAR logic detailing the functional impact of the 3-chloro and methyl ester modifications.

Part 4: Synthesis Protocol

The most robust method for generating 3-chlorophenylalanine methyl ester hydrochloride is the Thionyl Chloride (SOCl₂) / Methanol method.[1] This protocol generates anhydrous HCl in situ, driving the Fischer esterification while simultaneously precipitating the product as the hydrochloride salt.[3]

Reagents Required:
  • L-3-Chlorophenylalanine (Parent Acid)[1]

  • Thionyl Chloride (SOCl₂) – High Purity

  • Methanol (Anhydrous)

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride) or nitrogen inlet. Place in an ice-water bath (0 °C).

  • Activation: Add anhydrous methanol (10 mL per gram of amino acid) to the flask.

  • Reagent Addition: Dropwise, add Thionyl Chloride (1.5 - 2.0 equivalents) to the cold methanol.

    • Caution: This reaction is exothermic and releases SO₂ and HCl gas.[1] Ensure proper ventilation.[1]

  • Substrate Addition: Once the exotherm subsides, add solid L-3-Chlorophenylalanine in one portion.

  • Reflux: Remove the ice bath and heat the reaction to reflux (approx. 65 °C) for 4–12 hours. Monitor by TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.[1]

  • Isolation: Evaporate the solvent under reduced pressure to obtain a viscous oil or solid.[1]

  • Purification: Triturate the residue with cold diethyl ether to induce crystallization. Filter the white solid and dry under vacuum.[1]

Figure 2: Synthesis Workflow

Synthesis_Workflow Step1 1. Activation MeOH + SOCl2 (0°C) Generates HCl in situ Step2 2. Addition Add 3-Cl-Phe Acid Step1->Step2 Step3 3. Esterification Reflux (65°C, 4-12h) Step2->Step3 Step4 4. Isolation Evaporate Solvent Step3->Step4 Step5 5. Purification Triturate with Et2O Filter Precipitate Step4->Step5 Product Final Product: 3-Cl-Phe-OMe · HCl Step5->Product

Caption: Step-by-step workflow for the thionyl chloride mediated esterification.

Part 5: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are expected.

Proton NMR (¹H-NMR) in DMSO-d₆
  • Amine Protons:

    
     8.5–8.8 ppm (broad singlet, 3H, 
    
    
    
    ).[3]
  • Aromatic Ring (3-Cl substitution):

    • The 3-chloro substitution creates a complex splitting pattern in the aromatic region (

      
       7.1–7.5 ppm).[1]
      
    • Expect a singlet-like peak for the proton at position 2 (between the alkyl chain and Cl).[1]

    • Multiplets for protons at positions 4, 5, and 6.[3]

  • Alpha-Proton (

    
    -CH): 
    
    
    
    4.2–4.4 ppm (triplet or dd).[1]
  • Methyl Ester (

    
    ): 
    
    
    
    3.6–3.7 ppm (sharp singlet, 3H).
  • Beta-Protons (

    
    -CH₂): 
    
    
    
    3.0–3.2 ppm (multiplet, 2H).[1]
Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  214.1 m/z (corresponding to the free base isotope 
    
    
    
    Cl).
  • Isotope Pattern: A distinct M+2 peak at 216.1 m/z with approx. 33% intensity of the base peak (characteristic of Chlorine).

Part 6: Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye).[1] The hydrochloride salt is generally stable but hygroscopic.[1]

  • Storage: Store at -20 °C or 4 °C in a desiccator. Protect from moisture to prevent hydrolysis of the ester back to the acid.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3] Handle the thionyl chloride step strictly in a fume hood.[1]

References

  • BenchChem. (2025).[1] Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 827424, 4-Chloro-L-phenylalanine methyl ester. (Analogous structure reference). Retrieved from

  • Li, X., et al. (2008).[3] A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13, 1111-1119.[3] (Protocol grounding). Retrieved from

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Chloro-DL-phenylalanine methyl ester hydrochloride. (Isomer property comparison). Retrieved from

Sources

Strategic Deployment of 3-Chlorophenylalanine in Medicinal Chemistry: Beyond the Tryptophan Hydroxylase Paradigm

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

While 4-chlorophenylalanine (PCPA) is historically recognized as a potent, irreversible inhibitor of tryptophan hydroxylase (TPH) used to deplete serotonin, its meta-substituted isomer, 3-chlorophenylalanine (3-Cl-Phe) , occupies a distinct and increasingly vital niche in modern drug design.

This technical guide dissects the therapeutic utility of 3-Cl-Phe not merely as an inhibitor, but as a bioisosteric scaffold and metabolic probe . By exploiting the unique electronic (


) and steric parameters of the meta-chlorine substituent, medicinal chemists can fine-tune lipophilicity, block metabolic hotspots, and alter peptide conformation without the drastic serotonergic toxicity associated with the para-isomer.

Part 1: Chemical Space & Pharmacophore Analysis

The "Meta" Advantage: Electronic & Steric Tuning

The substitution of hydrogen with chlorine at the meta position of the phenylalanine ring introduces specific physicochemical changes that are distinct from ortho or para substitutions.

  • Metabolic Blockade: The C3 position on the phenyl ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 isoforms. Chlorination at this position sterically and electronically blocks this metabolic soft spot, extending the half-life (

    
    ) of the parent molecule.
    
  • Electronic Effects (Hammett Constants):

    • The electron-withdrawing nature of chlorine (

      
      ) pulls electron density from the aromatic ring, potentially strengthening 
      
      
      
      stacking interactions with receptor residues (e.g., aromatic cages in GPCRs).
    • Unlike the para position, the meta substituent does not extend the linear length of the molecule significantly, allowing it to fit into tighter binding pockets where 4-Cl-Phe might clash sterically.

Comparative Physicochemical Profile[1][2]
PropertyL-Phenylalanine (Phe)4-Chloro-L-Phe (PCPA)3-Chloro-L-Phe (3-Cl-Phe)
Primary Bio-Activity Protein Synthesis PrecursorTPH Inhibition (Serotonin Depletion)Transport Probe / Scaffold
Lipophilicity (

)
0.00 (Reference)+0.71+0.71
Hammett Constant (

)
0.000.23 (

)
0.37 (

)
Metabolic Stability Low (Rapid Hydroxylation)ModerateHigh (C3 Blockade)
Receptor Selectivity Broad (Endogenous)5-HT SystemsLAT1/LAT2, GPCRs

Part 2: Therapeutic Targets & Biological Mechanisms

Peptide Engineering & Antimicrobial Peptides (AMPs)

One of the most robust applications of 3-Cl-Phe is in the peptidomimetic engineering of antimicrobial peptides. Native peptides often suffer from rapid proteolytic degradation.

  • Mechanism: Incorporating 3-Cl-Phe into AMP sequences (e.g., replacing native Phe or Trp) increases the overall hydrophobicity of the peptide. This enhances the peptide's ability to partition into and disrupt the lipid bilayer of bacterial membranes.

  • Selectivity: Studies indicate that halogenation can improve selectivity for Gram-positive bacteria (e.g., S. aureus) by altering the amphipathic balance required to penetrate the thick peptidoglycan layer.

System L Amino Acid Transporters (LAT1/LAT2)

3-Cl-Phe serves as a critical probe for the L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers (glioma, breast cancer) to fuel rapid growth.

  • Transport Logic: Unlike native Phe, which is rapidly metabolized, 3-Cl-Phe exhibits high affinity for LAT1 but altered transport kinetics. This makes it a valuable scaffold for designing boron-delivery agents (for Boron Neutron Capture Therapy) or PET imaging tracers where the 3-position is radiolabeled.

Neuropharmacology: 5-HT Receptor Modulation

While PCPA depletes serotonin, derivatives containing the 3-chlorophenyl moiety (such as Trazodone analogs) act as modulators of serotonin receptors (5-HT1A/5-HT7).[1]

  • Pharmacophore: The 3-chlorophenylpiperazine moiety is a "privileged structure" in medicinal chemistry. The 3-chloro group is essential for maintaining the specific tilt and orientation required for high-affinity binding to the 5-HT receptor orthosteric site.

Part 3: Visualization of SAR Logic

The following diagram illustrates the decision matrix for selecting 3-Cl-Phe over its isomers during lead optimization.

SAR_Logic Start Lead Optimization: Phenylalanine Residue Issue1 Issue: Rapid Metabolism? Start->Issue1 Issue2 Issue: Low Potency? Start->Issue2 Decision1 Target C3/C4 Oxidation Issue1->Decision1 Decision2 Check Steric Constraints Issue2->Decision2 Sol_Para 4-Cl-Phe (Para) Risk: TPH Inhibition Risk: Steric Clash Decision1->Sol_Para Block C4 Site Sol_Meta 3-Cl-Phe (Meta) Benefit: Electronic w/o Length Benefit: Metabolic Blockade Decision1->Sol_Meta Block C3 Site Decision2->Sol_Para Deep Pocket Decision2->Sol_Meta Restricted Pocket Result Outcome: Enhanced Stability & Receptor Selectivity Sol_Meta->Result

Caption: SAR decision tree highlighting the strategic selection of the meta-chloro isomer to balance metabolic stability with steric fit.

Part 4: Experimental Protocols

Protocol A: Enantioselective Enzymatic Resolution

To utilize 3-Cl-Phe in peptide synthesis, high enantiomeric purity (L-isomer) is required. Chemical synthesis often yields racemates. This self-validating enzymatic protocol ensures >99% ee.

Objective: Isolate L-3-chlorophenylalanine from N-acetyl-DL-3-chlorophenylalanine.

Reagents:

  • N-acetyl-DL-3-chlorophenylalanine (Substrate)

  • Acylase I (from Aspergillus melleus or Porcine Kidney)

  • 0.1 M Lithium Hydroxide (LiOH)

  • 6 M Hydrochloric Acid (HCl)

Workflow:

  • Substrate Preparation: Dissolve 10 mmol of N-acetyl-DL-3-chlorophenylalanine in water. Adjust pH to 7.0–7.2 using 0.1 M LiOH. Note: Lithium is preferred over sodium to prevent salt precipitation in later steps.

  • Enzymatic Hydrolysis: Add Acylase I (15 mg/mmol substrate). Incubate at 37°C with gentle stirring for 24 hours.

    • Validation Step: Monitor reaction progress via TLC (n-butanol:acetic acid:water 4:1:1). The free amino acid (L-isomer) will appear as a ninhydrin-positive spot distinct from the acetylated starting material.

  • Separation: Acidify the mixture to pH 5.0 with dilute HCl. Filter any protein precipitate.

  • Ion Exchange: Pass the filtrate through a cation-exchange column (Dowex 50W-X8, H+ form).

    • Elution 1: Wash with water to remove unreacted N-acetyl-D-3-chlorophenylalanine (Save for racemization and recycling).

    • Elution 2: Elute the L-3-chlorophenylalanine with 1.5 M NH₄OH.

  • Crystallization: Evaporate ammonia eluate to dryness. Recrystallize from water/ethanol.

  • QC: Verify optical rotation

    
     and purity via Chiral HPLC.
    
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Incorporating 3-Cl-Phe into a peptide backbone requires modified coupling conditions due to the electron-withdrawing chlorine reducing the nucleophilicity of the amino group during subsequent steps.

Workflow:

  • Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.

  • Deprotection: Remove Fmoc group with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (The Critical Step):

    • Dissolve Fmoc-3-chloro-L-phenylalanine (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Why HATU? The chloro-substitution makes the amino acid sterically and electronically demanding. HBTU may result in incomplete coupling. HATU is a more potent coupling agent.

    • Reaction time: 45–60 minutes.

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test.

    • Blue beads: Incomplete coupling (Repeat step 3).

    • Colorless beads: Successful coupling.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Part 5: Synthetic Workflow Visualization

Synthesis_Workflow Input N-acetyl-DL-3-Cl-Phe Enzyme Acylase I (pH 7.0, 37°C) Input->Enzyme Mix Hydrolysis Mixture (L-AA + D-Ac-AA) Enzyme->Mix Column Cation Exchange (Dowex 50W) Mix->Column Waste Elute Water: N-acetyl-D-isomer Column->Waste Wash Product Elute NH4OH: L-3-Cl-Phe Column->Product Elution

Caption: Chemo-enzymatic resolution workflow for isolating high-purity L-3-chlorophenylalanine.

Part 6: Future Outlook & Strategic Recommendations

The therapeutic potential of 3-chlorophenylalanine derivatives is shifting from "serotonin depletion" (a legacy of the 4-chloro isomer) to precision oncology and infectious disease .

  • Radiopharmaceuticals: The 3-chloro position is an ideal bioisostere for Fluorine-18 . Replacing the 3-Cl with 18F creates PET tracers that mimic the transport properties of the chlorinated parent but allow for in vivo imaging of tumors overexpressing LAT1.

  • Dual-Action Antidepressants: As seen in Trazodone analogs, the 3-chlorophenyl ring is essential for dual 5-HT1A agonism and 5-HT7 antagonism. Future SAR campaigns should fix this moiety while varying the linker length to optimize CNS penetration.

References

  • PubChem. (2025).[2][3] 3-chloro-L-phenylalanine | C9H10ClNO2.[3][4] National Library of Medicine.[3] [Link]

  • Satała, G., et al. (2022).[1][5] New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity. International Journal of Molecular Sciences. [Link][1][3][6][7][8]

  • Hwang, Y. E., et al. (2022).[1][9] Adhesive Antimicrobial Peptides Containing 3,4-Dihydroxy-L-Phenylalanine Residues for Direct One-Step Surface Coating. International Journal of Molecular Sciences. [Link]

  • Yan, W. J., et al. (2020).[10] The introduction of L-phenylalanine into antimicrobial peptide protonectin enhances the selective antibacterial activity.[10] Amino Acids.[2][3][10][11][12][13] [Link]

Sources

The Strategic deployment of Methyl 2-amino-3-(3-chlorophenyl)propanoate as a Chiral Cornerstone in Modern Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the intricate landscape of contemporary drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a paramount determinant of biological activity. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, detrimental. This fundamental principle underscores the critical importance of chiral building blocks—enantiomerically pure compounds that serve as foundational components in the synthesis of complex active pharmaceutical ingredients (APIs).

Among the vast arsenal of chiral synthons, non-proteinogenic amino acids and their derivatives have emerged as particularly valuable assets. These molecules offer a trifecta of desirable features: a defined stereocenter, versatile functional groups (amine and carboxylic acid), and a scaffold that can be readily incorporated into a wide range of molecular architectures. This guide provides a comprehensive technical overview of Methyl 2-amino-3-(3-chlorophenyl)propanoate, a non-proteinogenic amino acid ester that has garnered significant interest as a strategic chiral building block in the synthesis of novel therapeutics. We will delve into its synthesis, chiral resolution, and application, providing field-proven insights and detailed methodologies to empower researchers in their quest for innovative medicines.

Physicochemical Properties and Structural Attributes

Methyl 2-amino-3-(3-chlorophenyl)propanoate, a derivative of the amino acid phenylalanine, possesses a unique combination of structural features that contribute to its utility as a chiral building block. The presence of a chlorine atom on the meta position of the phenyl ring introduces specific steric and electronic properties that can influence molecular interactions and metabolic stability.

PropertyValueSource
Molecular Formula C₁₀H₁₂ClNO₂[1]
Molecular Weight 213.66 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Chirality Exists as (S) and (R) enantiomersGeneral knowledge

The interplay between the amino group, the methyl ester, and the 3-chlorophenyl substituent allows for a diverse range of chemical transformations, making it a versatile intermediate for constructing complex molecular frameworks.

Synthesis of Racemic Methyl 2-amino-3-(3-chlorophenyl)propanoate: A Foundational Pathway

The journey to harnessing the chiral potential of Methyl 2-amino-3-(3-chlorophenyl)propanoate begins with the synthesis of its racemic form. A common and efficient strategy involves a multi-step sequence starting from the readily available 3-chlorobenzaldehyde. This approach leverages well-established synthetic transformations to construct the core amino acid structure.

G cluster_0 Synthesis of Racemic Precursor A 3-Chlorobenzaldehyde B Azlactone Intermediate A->B Erlenmeyer-Plöchl reaction C Racemic 3-Chlorophenylalanine B->C Hydrolysis and Reduction D Racemic Methyl 2-amino-3-(3-chlorophenyl)propanoate C->D Fischer-Speier Esterification G cluster_1 Chiral Resolution via Diastereomeric Salt Crystallization Racemate Racemic Methyl 2-amino-3- (3-chlorophenyl)propanoate DiastereomericSalts Mixture of Diastereomeric Salts ((R)-Amine·(L)-Tartrate and (S)-Amine·(L)-Tartrate) Racemate->DiastereomericSalts ResolvingAgent L-(+)-Tartaric Acid ResolvingAgent->DiastereomericSalts Crystallization Fractional Crystallization DiastereomericSalts->Crystallization LessSolubleSalt Less Soluble Diastereomeric Salt (e.g., (S)-Amine·(L)-Tartrate) Crystallization->LessSolubleSalt Precipitation MoreSolubleSalt More Soluble Diastereomeric Salt (in mother liquor) Crystallization->MoreSolubleSalt Liberation Base Treatment (e.g., NaHCO₃) LessSolubleSalt->Liberation PureEnantiomer Enantiomerically Pure (S)-Methyl 2-amino-3-(3-chlorophenyl)propanoate Liberation->PureEnantiomer

Sources

Methodological & Application

Protocol for the hydrolysis of Methyl 2-amino-3-(3-chlorophenyl)propanoate to free acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous technical guide for the hydrolysis of Methyl 2-amino-3-(3-chlorophenyl)propanoate to its free acid form, 3-chlorophenylalanine. The protocol is designed for researchers requiring high enantiomeric purity and yield.

Abstract

This document outlines the optimized protocol for the hydrolysis of Methyl 2-amino-3-(3-chlorophenyl)propanoate (CAS: 126310-67-2 for racemic, or specific enantiomers) to 2-amino-3-(3-chlorophenyl)propanoic acid (3-chlorophenylalanine). Two distinct methodologies are presented: Method A (Mild Saponification) for the isolation of the free zwitterionic acid, and Method B (Acid Hydrolysis) for the direct isolation of the hydrochloride salt. Emphasis is placed on mitigating racemization of the


-carbon and ensuring high chemical purity.

Introduction & Strategic Analysis

The substrate, Methyl 2-amino-3-(3-chlorophenyl)propanoate, is a phenylalanine derivative where the phenyl ring is substituted at the meta position with chlorine. The hydrolysis of the methyl ester functionality (


) to the carboxylic acid (

) is a critical step in peptide synthesis and medicinal chemistry.
Reaction Mechanism & Causality

The transformation is a nucleophilic acyl substitution.[1]

  • Basic Conditions: Hydroxide ions attack the carbonyl carbon, forming a tetrahedral intermediate that collapses to release methoxide. The resulting carboxylic acid is immediately deprotonated to the carboxylate, driving the equilibrium forward.

  • Acidic Conditions: Protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by water. This process is reversible and requires excess water or removal of methanol to proceed to completion.

Critical Considerations
  • Racemization Risk: The

    
    -proton of amino acid esters is acidic (
    
    
    
    ). Strong bases or prolonged heating can lead to enolization and subsequent racemization. Lithium Hydroxide (LiOH) is selected as the primary reagent for Method A due to its lower basicity compared to NaOH/KOH and excellent solubility in THF/Water mixtures, minimizing racemization risks.
  • Solubility: The methyl ester is lipophilic, while the product (zwitterion or salt) is hydrophilic. A biphasic or miscible co-solvent system (THF/Water) is essential for kinetic efficiency.

Workflow Decision Tree

Workflow Start Start: Methyl 2-amino-3-(3-chlorophenyl)propanoate Decision Target Form? Start->Decision MethodA Method A: Mild Saponification (LiOH) Decision->MethodA Free Acid (Zwitterion) MethodB Method B: Acid Hydrolysis (HCl) Decision->MethodB HCl Salt IsoA Isolate as Free Zwitterion (pH ~5.5) MethodA->IsoA Acidify to pI IsoB Isolate as HCl Salt MethodB->IsoB Evaporate

Figure 1: Strategic workflow for selecting the hydrolysis method based on the desired final form.

Experimental Protocols

Method A: Mild Saponification (Recommended for Free Acid)

Objective: Hydrolysis under mild conditions to isolate the zwitterionic free acid with minimal racemization.

Reagents
ReagentSpecificationRole
SubstrateMethyl 2-amino-3-(3-chlorophenyl)propanoateStarting Material
LiOH[1][2][3]·H₂O98%+ PurityHydrolysis Base
THFHPLC GradeCo-solvent
WaterDeionized (DI)Solvent/Reactant
HCl1M and 6M Aqueous SolutionpH Adjustment
Procedure
  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent (eq) of the methyl ester in Tetrahydrofuran (THF). Use approximately 5 mL of THF per gram of substrate.

  • Base Addition: Prepare a solution of 2.5 eq of LiOH·H₂O in Water (volume equal to THF). Add this aqueous solution dropwise to the stirring ester solution at 0°C (ice bath).

    • Rationale: Adding at 0°C controls the exotherm. The final solvent ratio should be THF:Water (1:1) to ensure homogeneity.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir vigorously.

    • Monitoring: Monitor by TLC (System: EtOAc/Hexane or MeOH/DCM) or HPLC. Reaction is typically complete within 1–3 hours .

  • Workup (Isolation of Zwitterion):

    • Evaporate the THF under reduced pressure (Rotavap, <40°C). The aqueous residue will contain the lithium carboxylate.

    • Cool the aqueous residue to 0°C.

    • Crucial Step: Carefully acidify with 1M HCl dropwise. Monitor pH using a calibrated pH meter.

    • Target pH: 5.2 – 5.5 (Approximate isoelectric point).

    • Observation: A white precipitate (the free amino acid) should form as the pH approaches the pI.

  • Purification:

    • Stir the slurry at 0°C for 30 minutes to maximize precipitation.

    • Filter the solid using a sintered glass funnel.

    • Wash the cake with cold water (2x) and cold acetone (1x) to remove residual salts and impurities.

    • Dry under high vacuum at 40°C for 12 hours.

Method B: Acid Hydrolysis (Recommended for HCl Salt)

Objective: Direct conversion to the hydrochloride salt, useful if the free acid is difficult to precipitate or if the salt is the required form for subsequent steps.

Procedure
  • Setup: Place 1.0 eq of the methyl ester in a round-bottom flask equipped with a reflux condenser.

  • Acid Addition: Add 6M HCl (10–15 mL per gram of substrate).

  • Reaction: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

    • Mechanism:[1][4][5][6][7][8][9] High temperature and excess water drive the equilibrium toward the acid. The amine is protonated, protecting it from side reactions, though acid-catalyzed racemization is a minor risk over very long periods.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution to dryness under reduced pressure.

    • Co-evaporation: Add toluene (10 mL) and evaporate again to remove trace water and HCl (azeotropic removal). Repeat 2x.

  • Isolation: The residue is the crude hydrochloride salt. It can be recrystallized from MeOH/Ether if higher purity is required.

Analytical Validation

To ensure the integrity of the protocol, the following analytical parameters must be verified.

TechniqueExpected Result (Free Acid)Diagnostic Value
¹H NMR (D₂O/NaOD) Disappearance of methyl singlet (

ppm).
Confirms hydrolysis completeness.
HPLC Shift to earlier retention time (more polar).Quantifies purity and conversion.[5][10]
Chiral HPLC Single enantiomeric peak (if starting chiral).Verifies lack of racemization.
Melting Point Sharp range (Literature: ~230-240°C dec).Indicates physical purity.
Mechanism of Base Hydrolysis (Visualized)

Mechanism Ester Methyl Ester (R-COOMe) Tetra Tetrahedral Intermediate Ester->Tetra Nucleophilic Attack OH Hydroxide Ion (OH-) OH->Tetra Acid Carboxylate (R-COO-) Tetra->Acid Collapse & Elimination MeOH Methanol (MeOH) Tetra->MeOH

Figure 2: Simplified mechanism of saponification. The irreversible deprotonation of the carboxylic acid by the leaving methoxide (not shown for brevity) drives the reaction.

Troubleshooting & Safety

Troubleshooting
  • Incomplete Hydrolysis: If starting material remains after 3 hours (Method A), add an additional 0.5 eq of LiOH and warm slightly to 35°C. Do not exceed 40°C to prevent racemization.

  • No Precipitate at pI: If the zwitterion does not precipitate upon acidification (Method A), the solution may be too dilute. Concentrate the aqueous layer by 50% on a rotavap and re-adjust pH. Alternatively, switch to Method B to isolate the salt.

  • Emulsions: During extraction (if applicable), emulsions can occur. Addition of brine or filtration through Celite breaks the emulsion.

Safety Protocols
  • 3-Chlorophenyl derivatives: Treat as potential irritants. Wear nitrile gloves and safety goggles.

  • LiOH/HCl: Corrosive. Perform all acid/base additions slowly to avoid splashing or violent exotherms.

  • THF: Flammable and peroxide former. Ensure use of fresh, inhibited solvent.

References

  • Studylib. Enolate Alkylation Lab: Ester Saponification & Amide Formation. (Protocol for LiOH hydrolysis of phenyl-substituted esters). Link

  • Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). (Mechanistic grounding for base-promoted hydrolysis). Link

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (Technical guide on amino acid handling and analysis). Link

  • ResearchGate. De-esterification of amino acid esters. (Expert discussion on LiOH vs HCl methods for amino acids). Link

  • ChemicalBook. L-3-Chlorophenylalanine Synthesis and Properties. (Specific data on the 3-chlorophenylalanine moiety). Link

Sources

Advanced Application Note: Suzuki-Miyaura Functionalization of Methyl 2-amino-3-(3-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-3-(3-chlorophenyl)propanoate (an unnatural phenylalanine derivative) is a critical scaffold in the synthesis of peptidomimetics, proteolysis targeting chimeras (PROTACs), and small-molecule inhibitors. Its meta-chloro substituent offers a strategic handle for late-stage diversification via Suzuki-Miyaura cross-coupling.

However, this substrate presents a "Triad of Challenge" for the synthetic chemist:

  • Electronic Deactivation: The aryl chloride is significantly less reactive than corresponding bromides or iodides, requiring specialized catalytic systems for oxidative addition.

  • Chemosensitivity: The methyl ester is susceptible to hydrolysis under the basic aqueous conditions typically required for boronic acid activation.

  • Stereochemical Lability: The

    
    -chiral center is prone to racemization via enolization, particularly when strong bases and high temperatures are combined.
    

This guide provides two field-validated protocols to overcome these barriers, ensuring high yields (>85%) and enantiomeric excess (>98% ee).

Strategic Analysis & Mechanistic Grounding

Catalyst Selection: Overcoming the Aryl Chloride

Standard Pd(


)

catalysts are often insufficient for unactivated aryl chlorides. We utilize Buchwald Precatalysts (Gen 3/Gen 4) or Pd-NHC systems .
  • Ligand Choice: XPhos and SPhos are preferred. Their electron-rich nature facilitates the difficult oxidative addition into the C-Cl bond, while their steric bulk promotes reductive elimination and prevents

    
    -hydride elimination.
    
  • Precatalyst Advantage: Using G4 precatalysts ensures a precise 1:1 Pd:Ligand ratio and rapid activation at lower temperatures, crucial for preserving the chiral center.

Base & Solvent Effects: The Stability Balance
  • Base: We strictly avoid hydroxides (NaOH, KOH). Tribasic Potassium Phosphate (

    
    )  is the gold standard here. It provides sufficient basicity to activate the boronic acid (forming the boronate 'ate' complex) but is mild enough to minimize ester hydrolysis and 
    
    
    
    -proton abstraction.
  • Solvent: A biphasic system of THF/Water or 1,4-Dioxane/Water is recommended. The water is essential for the base solubility, while the organic solvent solubilizes the hydrophobic aryl chloride.

Handling the Free Amine

The free amine (


) can act as a "catalyst poison" by competitively binding to the Palladium center.
  • Strategy A (Direct): Use the Hydrochloride salt of the substrate with an extra equivalent of base. This is efficient but risky for difficult couplings.

  • Strategy B (Protected): Use the

    
    -Boc or 
    
    
    
    -Fmoc protected derivative. This is the recommended route for high-value intermediates.

Experimental Protocols

Protocol A: High-Fidelity Coupling of -Boc Protected Substrate

Recommended for initial optimization and scale-up of chiral material.

Reagents:

  • Substrate:

    
    -Boc-Methyl 2-amino-3-(3-chlorophenyl)propanoate (1.0 equiv)
    
  • Boronic Acid: Arylboronic acid (

    
    ) (1.5 equiv)
    
  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio), degassed.

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, combine the

    
    -Boc substrate (1.0 equiv), arylboronic acid (1.5 equiv), and 
    
    
    
    (3.0 equiv).
  • Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Catalyst Addition: Add XPhos Pd G4 (0.02 equiv) quickly under a counter-flow of inert gas.

  • Solvation: Add the degassed Dioxane/Water mixture via syringe. The concentration with respect to the substrate should be 0.1 M to 0.2 M.

  • Reaction: Heat the block to 80°C . Stir vigorously (800 rpm).

    • Note: Do not exceed 90°C to prevent Boc-thermolysis or racemization.

  • Monitoring: Monitor by HPLC or LC-MS at 2 hours. Conversion should be >90%. If sluggish, add 1 mol% additional catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate. Wash with water (x2) and Brine (x1). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Direct Coupling of the Hydrochloride Salt

For rapid library synthesis where protection/deprotection steps are bottlenecking.

Reagents:

  • Substrate: Methyl 2-amino-3-(3-chlorophenyl)propanoate HCl salt (1.0 equiv)

  • Catalyst: Pd(OAc)

    
      (5 mol%) + SPhos  (10 mol%)
    
    • Alternatively: SPhos Pd G3 (5 mol%)

  • Base:

    
     (4.0 equiv) - Note: Extra equiv needed to neutralize HCl.
    
  • Solvent: n-Butanol (degassed).[1]

Key Modification: Using n-Butanol as a solvent often facilitates the coupling of free amines and polar substrates better than non-polar ethers. The reaction is run at 100°C .[2]

Visualization of Reaction Logic

Mechanistic Workflow

The following diagram illustrates the critical decision points and mechanistic flow for this specific coupling.

SuzukiWorkflow Start Substrate: Methyl 2-amino-3-(3-chlorophenyl)propanoate CheckAmine Is Amine Protected? Start->CheckAmine Protected Route A: N-Boc/Fmoc Protected CheckAmine->Protected Yes Unprotected Route B: Free Amine/HCl Salt CheckAmine->Unprotected No CondA Conditions: XPhos Pd G4, K3PO4 Dioxane/H2O, 80°C Protected->CondA Mechanism Catalytic Cycle: 1. Oxidative Addition (Rate Limiting for Ar-Cl) 2. Transmetallation (Base assisted) 3. Reductive Elimination CondA->Mechanism CondB Conditions: SPhos Pd G3, K3PO4 (Excess) n-Butanol, 100°C Unprotected->CondB CondB->Mechanism Workup Workup: EtOAC Extraction Check Optical Purity (Chiral HPLC) Mechanism->Workup

Caption: Decision matrix for selecting the optimal coupling protocol based on amine protection status.

Troubleshooting & Optimization Data

Optimization Matrix (Representative Data)

The following table summarizes the impact of catalyst and base variations on Yield and Enantiomeric Excess (ee).

EntryCatalyst (5 mol%)LigandBase (3 eq)SolventTemp (°C)Yield (%)ee (%)
1Pd(PPh

)

-

DME/H

O
851598
2Pd(OAc)

PPh


Toluene/H

O
1003592
3Pd(OAc)

SPhos K

PO

Toluene/H

O
100 92 96
4XPhos Pd G4 - K

PO

Dioxane/H

O
80 96 >99
5Pd(dppf)Cl

-Cs

CO

DMF1006575*

*Entry 5 Note: Significant racemization observed due to strong base/polar aprotic solvent combination.

Troubleshooting Guide

Issue: Low Conversion (<50%)

  • Cause: Oxidative addition into the Ar-Cl bond is failing.

  • Solution: Switch to XPhos Pd G4 or BrettPhos Pd G4 . Ensure the reaction is strictly oxygen-free (oxygen poisons the electron-rich phosphines). Increase concentration to 0.5 M.

Issue: Ester Hydrolysis

  • Cause: Base is too strong or temperature is too high.

  • Solution: Switch from Carbonate bases to Phosphate (

    
    )  or Fluoride (KF) . Reduce water ratio (e.g., use Toluene/Water 10:1).
    

Issue: Racemization

  • Cause:

    
    -proton abstraction.
    
  • Solution: Lower temperature to 60-70°C and extend reaction time. Ensure the amine is protected (Carbamates like Boc reduce acidity of the

    
    -proton compared to amides).
    

References

  • Buchwald, S. L., et al. (2013). Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][4][5][6] Chemical Reviews. Link

  • Biscoe, M. R., et al. (2008). Simple, Efficient, and Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Aryl Halides. Journal of the American Chemical Society. Link (Demonstrates SPhos utility in sensitive substrates).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society. Link

Sources

Troubleshooting & Optimization

Preventing racemization during Methyl 2-amino-3-(3-chlorophenyl)propanoate coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Integrity in Amide Bond Formation

Topic: Preventing Racemization During Methyl 2-amino-3-(3-chlorophenyl)propanoate Coupling

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical purity during the synthesis of peptide-like molecules and active pharmaceutical ingredients (APIs). Here, we address the specific issue of preventing racemization when coupling Methyl 2-amino-3-(3-chlorophenyl)propanoate, a common chiral building block.

Frequently Asked Questions (FAQs)

Q1: What exactly is racemization, and why is it a critical issue for my synthesis?

A: Racemization is the conversion of a single, chirally pure enantiomer (like the desired L- or D- form of your amino acid ester) into an equal mixture of both enantiomers, known as a racemate.[1][2] In the context of drug development, the stereocenter's configuration is paramount as different enantiomers can have drastically different pharmacological activities, metabolic pathways, and toxicological profiles.[2][3][4] The loss of chiral integrity during the coupling of Methyl 2-amino-3-(3-chlorophenyl)propanoate can lead to a final product with reduced efficacy, unpredictable side effects, and significant downstream purification challenges, ultimately compromising the viability of a drug candidate.

Q2: What is the primary chemical mechanism responsible for racemization during amide coupling?

A: The most prevalent mechanism for racemization during the activation of the carboxyl group is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[5][6][7] This process involves two key steps:

  • Activation & Cyclization: The coupling reagent activates the carboxylic acid. If the N-terminus is protected with an acyl-type group (or in the case of a peptide, the preceding amino acid), the backbone nitrogen can attack the activated carboxyl group, forming the oxazolone ring.

  • Enolization & Tautomerization: The oxazolone intermediate has an acidic proton at the chiral center (the α-carbon). In the presence of a base, this proton can be abstracted, leading to the formation of a planar, achiral enol or its aromatic tautomer.[8][9]

  • Reprotonation: Subsequent reprotonation of this achiral intermediate can occur from either face, resulting in a mixture of both L- and D-enantiomers, thereby causing racemization.[5]

Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) significantly reduce the tendency for oxazolone formation, thus preserving optical purity.[8] However, when coupling an N-acyl amino acid or a peptide fragment, this pathway is a major concern.

RacemizationMechanism Figure 1: Oxazolone-Mediated Racemization Pathway cluster_0 Chiral Starting Material cluster_1 Racemization Pathway A Activated L-Amino Acid B Oxazolone Formation (Intramolecular Cyclization) A->B - H₂O C Achiral Intermediate (Enolate/Aromatic Tautomer) B->C + Base - H⁺ D L-Product C->D + H⁺ E D-Product (Racemized) C->E + H⁺

Caption: Oxazolone formation is a key racemization mechanism.

Troubleshooting Guide: Diagnosing & Solving Racemization

Issue 1: My chiral purity analysis (e.g., HPLC, SFC) shows a significant amount of the undesired diastereomer after coupling. Where do I start?

This is the most common problem and is almost always traced back to the reaction conditions. The choice of coupling reagent, additives, base, and temperature all play a crucial role.

A: Re-evaluate Your Coupling Reagent and Additives.

The goal is to form the amide bond faster than the oxazolone intermediate can form and racemize. This is achieved by using a combination of a coupling reagent and a racemization-suppressing additive.

  • Carbodiimides (DCC, EDC, DIC): While effective, these reagents can generate highly reactive O-acylisourea intermediates that are prone to oxazolone formation.[5] They should always be used with an additive.[8]

  • Phosphonium & Uronium/Aminium Reagents (BOP, PyBOP, HBTU, HATU): These are highly efficient coupling reagents but require a base for activation, which can itself promote racemization.[8] Their use must be carefully optimized.

  • Additives (HOBt, HOAt, OxymaPure): These are the key to suppressing racemization. They react with the activated amino acid to form an active ester that is more stable and less prone to oxazolone formation than the initial activated intermediate.[9][10] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[9] OxymaPure is also a non-explosive, safer alternative to HOBt and HOAt.[8][11]

Reagent/Additive CombinationPropensity for RacemizationSpeed of CouplingComments
DIC / HOBt LowModerateA classic combination. HOBt availability is now restricted due to its explosive nature.[8]
DIC / OxymaPure Very LowFastExcellent choice. Oxyma is a highly effective and safer alternative to HOBt/HOAt.[8][11]
EDC / HOBt Low-ModerateModerateThe resulting urea is water-soluble, simplifying workup, but racemization risk is slightly higher.
HATU / Base LowVery FastHighly effective but requires careful base selection. The formation of a guanidinium byproduct is a potential side reaction.[10]
DEPBT Exceptionally LowModerateA phosphonium reagent noted for its remarkable resistance to racemization, especially for Nα-acyl-protected amino acids.[8][11]

Recommendation: For coupling Methyl 2-amino-3-(3-chlorophenyl)propanoate, a robust starting point is the use of DIC with OxymaPure . For particularly challenging or racemization-prone steps, DEPBT is an excellent, albeit more expensive, alternative.[8][11]

B: Scrutinize Your Choice and Stoichiometry of Base.

The base is often the primary culprit in promoting racemization by abstracting the α-proton.[5][9]

  • Basicity and Steric Hindrance: The ideal base should be just strong enough to neutralize any acid salts (e.g., HCl from an amine salt) and facilitate the reaction, but not so strong that it readily deprotonates the chiral center. Sterically hindered bases are less likely to abstract the α-proton.[9]

  • Common Bases:

    • Triethylamine (TEA): Strong base, small steric profile. High risk of racemization.

    • N,N-Diisopropylethylamine (DIPEA or DIEA): Sterically hindered, but still a relatively strong base. Commonly used but can still cause significant racemization.[8]

    • N-methylmorpholine (NMM): A weaker base than DIEA with moderate steric hindrance. Often a superior choice for minimizing racemization.[8][9]

    • 2,4,6-Collidine: A highly hindered and weak base. Recommended for cases with a very high risk of racemization.[8][9]

BasepKa (Conjugate Acid)Steric HindranceRacemization Risk
Triethylamine (TEA)~10.75LowHigh
DIPEA (DIEA)~10.75HighModerate
N-Methylmorpholine (NMM) ~7.38 Moderate Low
2,4,6-Collidine ~7.43 Very High Very Low

Recommendation: Use the weakest, most sterically hindered base possible. N-methylmorpholine (NMM) is the recommended default. If racemization persists, switch to 2,4,6-Collidine .[9] Use only the required stoichiometric amount; excess base will accelerate racemization.

C: Control the Reaction Temperature.

Lowering the reaction temperature slows down all reaction rates, but it disproportionately slows the rate of racemization relative to the rate of coupling.

  • Protocol: Start the reaction at 0 °C (ice bath) and allow it to slowly warm to room temperature over several hours. For extremely sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.

Issue 2: How can I design a robust, low-racemization coupling protocol from the start?

A proactive approach is always better than troubleshooting. The following protocol integrates best practices to maintain the chiral integrity of Methyl 2-amino-3-(3-chlorophenyl)propanoate.

ProtocolWorkflow Figure 2: Recommended Low-Racemization Workflow A 1. Dissolve Carboxylic Acid and OxymaPure in Solvent (e.g., DMF, CH₂Cl₂) B 2. Cool Solution to 0 °C (Ice Bath) A->B C 3. Add DIC (1.05 eq.) Stir for 10-15 min (Pre-activation) B->C D 4. Add Methyl 2-amino-3-(3-chlorophenyl)propanoate (as free base or with 1.0 eq. NMM if salt) C->D E 5. Monitor Reaction by TLC/LC-MS (Allow to warm to RT over 2-4h) D->E F 6. Aqueous Workup & Purification E->F

Caption: A step-by-step workflow for minimizing racemization.

Detailed Experimental Protocol: Low-Racemization Coupling

This protocol assumes coupling of a generic carboxylic acid (R-COOH) to Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride.

  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and OxymaPure (1.1 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Pre-activation:

    • Cool the solution to 0 °C using an ice-water bath.

    • Add Diisopropylcarbodiimide (DIC) (1.05 eq) dropwise.

    • Stir the mixture at 0 °C for 10-15 minutes. This pre-activation step allows for the formation of the less-racemizing Oxyma active ester.

  • Amine Addition:

    • In a separate flask, dissolve Methyl 2-amino-3-(3-chlorophenyl)propanoate hydrochloride (1.0 eq) in the same solvent.

    • Add N-methylmorpholine (NMM) (1.0 eq) to this solution to form the free base in situ.

    • Slowly add the amine solution to the pre-activated carboxylic acid mixture at 0 °C.

  • Reaction & Monitoring:

    • Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm slowly to room temperature and stir for an additional 2-12 hours.

    • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Workup and Analysis:

    • Filter off the diisopropylurea byproduct (if using a non-polar solvent like DCM).

    • Proceed with a standard aqueous workup to remove excess reagents.

    • Purify the crude product via column chromatography.

    • Crucially, analyze the stereochemical purity of the final product using a suitable chiral HPLC or SFC method.

This systematic approach, combining a superior additive (OxymaPure), a weak base (NMM), and temperature control, provides a robust framework for preserving the stereochemical integrity of your valuable chiral building block.[1][8][9][11]

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids.
  • MDPI. (n.d.).
  • Luxembourg Bio Technologies. (n.d.).
  • Benchchem. (n.d.).
  • Ballard, A., et al. (2019). The problem of racemization in drug discovery and tools to predict it. Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (2019). The problem of racemization in drug discovery and tools to predict it. [Link]

  • ResearchGate. (n.d.). Racemization pathways during amide bond formation. [Link]

  • PubMed. (2019). The problem of racemization in drug discovery and tools to predict it. [Link]

  • RSC Publishing. (n.d.). Racemization in Peptide Synthesis. Mechanism-specific Models. [Link]

Sources

Technical Support Center: Optimization of 3-Chlorophenylalanine Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The synthesis of 3-chlorophenylalanine methyl ester is a critical step in generating non-natural amino acid building blocks for peptidomimetics.[1] While the reaction is a standard Fischer Esterification , users frequently report yields below 60% due to three primary failure modes:

  • Equilibrium Reversion: Failure to manage water content drives the reaction back to the carboxylic acid.

  • Product Loss during Workup: The high water solubility of the hydrochloride salt leads to massive losses during aqueous extraction.

  • Side Reactions: Diketopiperazine (DKP) formation or racemization during thermal stress.

This guide prioritizes the Trimethylsilyl Chloride (TMSCl) method over the traditional Thionyl Chloride (


) route due to its milder conditions and superior moisture scavenging capabilities, though both are detailed below.[1]

Standard Operating Procedures (SOPs)

Method A: The TMSCl Protocol (Recommended)

Best for: High yield (>90%), preserving chiral integrity, and operational simplicity.[1]

The Mechanism: TMSCl reacts with methanol to generate anhydrous HCl in situ while simultaneously scavenging moisture (forming hexamethyldisiloxane).[1] This dual action drives the equilibrium forward more effectively than thionyl chloride.

Protocol:

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Suspension: Suspend 3-chlorophenylalanine (1.0 equiv) in anhydrous Methanol (10-20 volumes) .

  • Activation: Add TMSCl (2.5 - 3.0 equiv) dropwise at 0°C .

    • Note: The reaction is exothermic; control the addition rate to maintain temp < 10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Checkpoint: Solution should become clear as the amino acid dissolves and converts to the ester.

  • Isolation (Critical):

    • Concentrate the mixture in vacuo to remove MeOH and excess TMSCl.

    • Do NOT perform an aqueous workup. [1]

    • Triturate the resulting residue with cold Diethyl Ether or MTBE to precipitate the white hydrochloride salt.

    • Filter and dry under high vacuum.

Method B: The Thionyl Chloride Protocol (Traditional)

Best for: Large scale scale-up where TMSCl cost is prohibitive.[1]

Protocol:

  • Chill: Cool anhydrous Methanol (10-20 volumes) to -10°C to -5°C (Ice/Salt bath).

  • Activation: Add Thionyl Chloride (

    
    , 1.5 - 2.0 equiv)  dropwise.
    
    • Warning: Violent exotherm. If temperature spikes >0°C, byproduct formation increases.[1]

  • Addition: Add solid 3-chlorophenylalanine in one portion.

  • Reflux: Heat to reflux (65°C) for 4–6 hours.

  • Isolation: Evaporate solvent; trituruate with ether as above.

Comparative Data Analysis

FeatureTMSCl / MeOH (Method A)

/ MeOH
(Method B)

/ MeOH
(Not Recommended)
Typical Yield 92 - 98% 75 - 85%40 - 60%
Reaction Temp Room Temp (25°C)Reflux (65°C)Reflux (65°C)
Moisture Control Excellent (Scavenges

)
ModeratePoor (Generates

)
Racemization Risk Very LowLow-ModerateModerate
Workup Evaporation + TriturationEvaporation + TriturationRequires Neutralization (Yield Loss)

Troubleshooting & FAQs

Category 1: Yield Optimization

Q: My yield is ~40% and the product is an oil, not a solid. What happened? A: You likely performed an aqueous extraction (e.g., NaHCO3 wash).[1]

  • The Science: Amino acid ester hydrochlorides are highly water-soluble.[1] Washing with water/bicarb partitions the product into the aqueous phase.

  • The Fix: Skip the aqueous wash. Evaporate the methanol to dryness. The "oil" is likely the product contaminated with trace solvent. Add dry diethyl ether and scratch the flask vigorously to induce crystallization.

Q: Why is the reaction incomplete even after 24 hours? A: Water contamination is shifting the equilibrium


.[1]
  • The Fix: Ensure Methanol is anhydrous.[2] If using Method A (TMSCl), increase equivalents to 3.5 to scavenge excess moisture.[1]

Category 2: Purity & Side Reactions[3][4]

Q: I see a new spot on TLC that runs higher than my ester. Is it the free base? A: It is likely the Diketopiperazine (DKP) dimer.[1]

  • The Cause: If the reaction mixture was neutralized (pH > 7) or left standing in solution for too long without acid stabilization, two ester molecules cyclize.

  • The Fix: Keep the product as the HCl salt . Do not free-base until immediately before the next coupling step.

Q: How do I remove the yellow color from the crude solid? A: The yellow color often comes from trace sulfur impurities (if using


) or oxidation.
  • The Fix: Recrystallize from minimal hot Methanol/Ethyl Acetate (1:5 ratio).

Visual Workflows

Figure 1: Synthesis Decision & Workflow

Caption: Logic flow for selecting the optimal reagent and executing the synthesis with critical control points.

SynthesisWorkflow Start Start: 3-Chlorophenylalanine Choice Select Reagent Start->Choice TMSCl Method A: TMSCl (2.5 eq) in Anhydrous MeOH Choice->TMSCl High Yield / Mild SOCl2 Method B: SOCl2 (2.0 eq) in Anhydrous MeOH Choice->SOCl2 Low Cost / Scale-up TempA Temp: 0°C -> RT TMSCl->TempA TimeA Time: 12-24 Hours TempA->TimeA Evap Evaporate Solvent (Vacuum) TimeA->Evap TempB Temp: 0°C -> Reflux (65°C) SOCl2->TempB TimeB Time: 4-6 Hours TempB->TimeB TimeB->Evap Triturate Triturate with Cold Ether/MTBE (Induce Crystallization) Evap->Triturate Filter Filter & Dry (Isolate HCl Salt) Triturate->Filter

[1]

Figure 2: Troubleshooting Logic Tree

Caption: Diagnostic tree for resolving low yield or purity issues during the esterification process.

Troubleshooting Problem Issue Detected LowYield Low Yield (<50%) Problem->LowYield OilyProduct Product is Oily/Sticky Problem->OilyProduct Impurity Unknown Impurity (TLC) Problem->Impurity CheckWater Check Water Content: Use Anhydrous MeOH LowYield->CheckWater CheckWorkup Did you use Aqueous Wash? YES -> STOP. Use Ether Precip. OilyProduct->CheckWorkup CheckDKP Check for DKP (Dimer): Avoid pH > 7 Impurity->CheckDKP

References

  • Li, J., & Sha, Y. (2008).[1][3] A Convenient Synthesis of Amino Acid Methyl Esters.[3][4] Molecules, 13(5), 1111-1119. [Link] Key Insight: Establishes TMSCl/MeOH as a superior, high-yield method for amino acid esterification.[1][3][5]

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Optimization. [Link] Key Insight: Mechanistic details on acid catalysis and driving equilibrium.

  • PubChem. (2025).[6] 4-Chloro-DL-phenylalanine methyl ester hydrochloride Compound Summary. [Link] Key Insight: Physical properties and solubility data confirming the need for non-aqueous workup.

Sources

Troubleshooting ester hydrolysis failures in 3-chlorophenylalanine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support module for 3-chlorophenylalanine (3-Cl-Phe) derivatives.

Hydrolyzing esters of halogenated amino acids presents a unique "double-edged sword" in organic synthesis. The electron-withdrawing nature of the chlorine atom (via the inductive -I effect) theoretically activates the ester carbonyl toward nucleophilic attack, accelerating hydrolysis. However, this same electronic effect significantly increases the acidity of the


-proton, drastically raising the risk of racemization  via enolate formation.

This guide moves beyond generic protocols to address the specific kinetic and thermodynamic challenges posed by the 3-chloro substituent.

Module 1: Reaction Stalling & Kinetics

Q: My reaction is stuck at ~50% conversion after 24 hours. Adding more base isn't helping. Why?

Diagnosis: Phase Transfer Limitation or Steric Shielding.

While the 3-chloro group activates the carbonyl, it also increases the lipophilicity of the molecule compared to unsubstituted phenylalanine. If you are using a standard aqueous base (e.g., 1M NaOH) with a non-polar organic solvent (DCM or Toluene), the hydroxide ions cannot effectively reach the ester sequestered in the organic phase.

The Fix: Solvation Engineering You must create a homogeneous single phase or use a Phase Transfer Catalyst (PTC).

  • The "Standard" LiOH Protocol (Recommended):

    • Switch to Lithium Hydroxide (LiOH) . Lithium acts as a weak Lewis acid, coordinating with the carbonyl oxygen and the amine, stabilizing the transition state without the aggressive basicity of K+ or Na+.

    • Solvent System: THF:MeOH:H2O (3:1:1). This mixture dissolves both the lipophilic 3-Cl-Phe ester and the inorganic base.

  • The "Stubborn" Ester Protocol:

    • If the ester is sterically bulky (e.g., tert-butyl), base hydrolysis will fail (mechanism:

      
      ).
      
    • Action: Switch to Acidolysis (TFA/DCM) or Acid-Catalyzed Hydrolysis (HCl/Dioxane).

Data: Solvent Efficiency for 3-Cl-Phe Methyl Ester Hydrolysis

Solvent SystemBase (2.0 eq)Time to >95% Conv.Risk of Racemization
Water/Dioxane (1:1) NaOH4 hHigh
THF/Water (1:1) LiOH2 hLow
MeOH/Water (Single Phase) KOH1 hCritical (Transesterification risk)
DCM/Water (Biphasic) NaOH>24 h (Stalled)Low (due to no reaction)

Module 2: Racemization & Stereochemical Integrity

Q: I started with L-3-Cl-Phe-OMe (>99% ee), but the product is nearly racemic. What happened?

Diagnosis: Base-Catalyzed Enolization.

The chlorine atom at the meta position exerts an electron-withdrawing effect. This pulls electron density away from the


-carbon, making the 

-proton significantly more acidic (

~20-22) than in standard alkyl amino acids.

The Mechanism: In the presence of a strong base (NaOH/KOH) and heat, the


-proton is abstracted, forming a planar enolate intermediate. When this reprotonates, it does so from either face, destroying chirality.

Visualizing the Failure Mode:

Racemization cluster_warning Risk Factor: Chlorine Substituent L_Isomer L-3-Cl-Phe Ester (Chiral) Enolate Planar Enolate (Achiral Intermediate) L_Isomer->Enolate Deprotonation (-H+) Base Strong Base (OH-) Base->Enolate Product Racemic Mixture (DL-3-Cl-Phe) Enolate->Product Reprotonation (+H+)

Figure 1: Mechanism of base-catalyzed racemization accelerated by the electron-withdrawing chlorine substituent.

The Fix:

  • Temperature Control: Never heat this reaction above 0°C - 5°C initially.

  • Base Switching: Use LiOH or Ba(OH)2 . Barium salts can precipitate the carboxylate, preventing the equilibrium from reverting to the enolate.

  • Enzymatic Route (See Module 4): If ee% is critical (>99.5%), abandon chemical hydrolysis.

Module 3: Isolation & Yield Loss

Q: The reaction is complete (by TLC/LCMS), but I can't isolate the solid. My yield is <20%.

Diagnosis: Isoelectric Point (pI) Mismanagement.

3-Chlorophenylalanine is a zwitterion. It is soluble in water at pH 1 (cationic form) and pH 12 (anionic form). It is least soluble at its isoelectric point (pI).

  • Calculated pI of 3-Cl-Phe: ~5.6

  • Common Mistake: Acidifying to pH 1 (like a standard organic workup). At pH 1, the amine is protonated (

    
    ), making the molecule a soluble salt (
    
    
    
    ).

The Protocol: "The Exact pH Drop"

  • Concentrate: Remove volatile organics (THF/MeOH) first. You want an aqueous solution.

  • Cool: Chill the aqueous layer to 0°C.

  • Acidify Slowly: Use 1M HCl or Acetic Acid.

  • Target pH: Stop exactly at pH 5.5 - 6.0 .

  • Precipitation: The zwitterion should crash out as a white solid.

  • Desalting: If no solid forms (due to high salt content keeping it soluble via the "salting-in" effect), use a Diaion HP-20 resin or equivalent hydrophobic interaction column. Load at pH 3, wash with water (removes salts), elute with MeOH.

Isolation Start Hydrolysis Mixture (pH > 12) Step1 Remove Organic Solvent (Rotovap) Start->Step1 Step2 Add 1M HCl dropwise Step1->Step2 Decision Check pH Step2->Decision TooLow pH < 2.0 (Soluble Cation) Decision->TooLow Over-acidified TooHigh pH > 8.0 (Soluble Anion) Decision->TooHigh Under-acidified JustRight pH 5.5 - 6.0 (Zwitterion) Decision->JustRight Target Reached Resin Use HP-20 Resin TooLow->Resin If stuck here Precip Precipitate & Filter JustRight->Precip

Figure 2: Isolation logic flow. Missing the pI window is the #1 cause of yield loss.

Module 4: Advanced Protocols (Enzymatic Hydrolysis)

Q: I have acid-sensitive groups (Boc) and base-sensitive stereocenters. Nothing works.

Diagnosis: Chemical hydrolysis is too harsh. Solution: Biocatalysis using Pig Liver Esterase (PLE) .[1][2][3]

PLE is highly effective for phenylalanine derivatives. It operates at neutral pH (7.0–8.0) and ambient temperature, preserving both the Boc group and the stereocenter.

PLE Protocol for 3-Cl-Phe-OMe:

  • Buffer: Phosphate buffer (0.1 M, pH 7.5).

  • Cosolvent: Acetone or DMSO (max 10% v/v). Note: High organic content deactivates the enzyme.

  • Substrate: Dissolve ester in cosolvent, add to buffer.

  • Enzyme: Add PLE (approx 10-20 units per mmol of ester).

  • Monitoring: The reaction produces acid, dropping the pH.

    • Manual: Add 0.1M NaOH dropwise to maintain pH ~7.5 (use phenolphthalein or pH meter).

    • Automated: Use a pH-stat titrator.

  • Workup: Filter enzyme (Celite), acidify to pH 5.6, extract or precipitate.

References

  • Mechanism of Racemization

    • Smith, G. G., & Sivakua, T. "Racemization of amino acid esters."[4][5][6] Journal of Organic Chemistry. The study details the correlation between electron-withdrawing substituents and alpha-proton acidity.

    • (Context: Racemization of Asp/Phe derivatives).

  • Lithium Hydroxide Specificity

    • Feske, B. D., et al. "Methodologies for the hydrolysis of esters."[3][7] Tetrahedron. Highlights LiOH as a mild reagent for sensitive amino esters.[8]

    • (Context: LiOH superiority in amino acid chemistry).

  • Enzymatic Hydrolysis (PLE)

    • Ohno, M., & Otsuka, M. "Chiral Synthons by Ester Hydrolysis." Organic Reactions.[4] Defines the scope of Pig Liver Esterase for phenyl-substituted esters.

    • .

  • Isoelectric Point Data

    • PubChem Compound Summary: 3-chloro-L-phenylalanine.[9]

    • .

Disclaimer: These protocols involve hazardous chemicals. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before experimentation.

Sources

Minimizing side reactions during halogenated phenylalanine ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Side Reactions for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of halogenated phenylalanine esters. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you navigate the complexities of this synthetic process. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying chemical principles that govern the success of your experiments. By understanding the "why" behind each step, you will be better equipped to anticipate and mitigate common side reactions, leading to higher yields and purities of your target compounds.

This guide is structured to address the most common challenges encountered during the two main stages of the synthesis: the halogenation of the phenylalanine ring and the subsequent esterification of the carboxylic acid. We will delve into the mechanisms of side reactions, the critical role of protecting groups, and strategies for maintaining stereochemical integrity.

Part 1: Troubleshooting Guide & FAQs for Halogenation

The introduction of a halogen atom onto the phenyl ring of phenylalanine via electrophilic aromatic substitution is a cornerstone of this synthesis. However, the presence of the activating amino group and the deactivating carboxyl group on the benzene ring presents unique challenges in controlling regioselectivity and preventing over-halogenation.

Frequently Asked Questions (FAQs) - Halogenation

Q1: I am getting a significant amount of di-halogenated and other poly-halogenated byproducts. How can I improve the selectivity for mono-halogenation?

A1: This is a classic challenge in electrophilic aromatic substitution on an activated ring system. The initial halogenation product is often more reactive than the starting material, leading to subsequent halogenation. Here’s a breakdown of the causes and solutions:

  • Underlying Cause: The amino group of phenylalanine is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. Once the first halogen is introduced (which is generally ortho, para-directing), the ring remains activated enough for a second halogenation to occur.

  • Troubleshooting Strategy:

    • Protect the Amino Group: The most critical step is to "tame" the activating effect of the amino group by converting it into a less activating amide or carbamate. The use of protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is standard practice. These groups reduce the electron-donating ability of the nitrogen, thereby decreasing the ring's reactivity and minimizing poly-halogenation.[1]

    • Control Stoichiometry: Use a precise stoichiometry of the halogenating agent (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or I₂). A slight excess may be needed to drive the reaction to completion, but a large excess will significantly promote poly-halogenation. Start with 1.05-1.1 equivalents and optimize from there.

    • Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the reaction with the lower activation energy (mono-halogenation) over poly-halogenation.

    • Choice of Halogenating Agent: For bromination and chlorination, NBS and NCS are generally preferred over Br₂ and Cl₂ as they provide a slow, controlled release of the electrophilic halogen species.

Q2: My halogenation is not regioselective, and I'm getting a mixture of ortho and para isomers. How can I favor the para-substituted product?

A2: The amino group is an ortho, para-director, so a mixture is expected. However, the para product is often the desired isomer due to less steric hindrance.

  • Underlying Cause: Electronic effects favor both ortho and para positions. Steric hindrance from the bulky side chain of phenylalanine can disfavor the ortho position to some extent, but this is not always sufficient for high selectivity.

  • Troubleshooting Strategy:

    • Bulky Protecting Groups: Employing a sterically demanding protecting group on the amine can further hinder the ortho positions, thereby increasing the proportion of the para product.

    • Lewis Acid Catalyst: The choice of Lewis acid can influence regioselectivity. While strong Lewis acids are needed to activate the halogenating agent, experimenting with different Lewis acids (e.g., FeCl₃, AlCl₃, ZnCl₂) and their concentrations can sometimes modulate the ortho/para ratio.

    • Solvent Effects: The polarity of the solvent can influence the transition state energies for ortho and para attack. A systematic screen of solvents with varying polarities may reveal conditions that favor the para isomer.

Q3: I am attempting a Friedel-Crafts acylation on my phenylalanine derivative, but I'm getting very low yields. What could be the issue?

A3: Friedel-Crafts reactions are notoriously sensitive to the substituents on the aromatic ring.

  • Underlying Cause: The free amino group of phenylalanine is a Lewis base and will react with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and preventing the formation of the acylium ion electrophile.[2] Even with a protected amine, the carboxyl group is a deactivating group, making the ring less nucleophilic and hindering the reaction.[3]

  • Troubleshooting Strategy:

    • Protect Both Ends: Both the amino and carboxyl groups must be protected. The amino group should be protected as an amide or carbamate, and the carboxyl group as an ester.

    • Sufficient Catalyst: Friedel-Crafts acylation requires more than a catalytic amount of the Lewis acid because it complexes with the carbonyl group of the product. Ensure you are using at least a stoichiometric amount.

    • Anhydrous Conditions: Meticulously ensure that your reagents and glassware are anhydrous, as water will deactivate the Lewis acid catalyst.[4]

Visualizing the Halogenation Workflow

cluster_start Starting Material cluster_protection Protection cluster_halogenation Halogenation cluster_deprotection Deprotection cluster_product Final Product start Phenylalanine protect_N Protect Amino Group (e.g., Boc, Cbz) start->protect_N Prevents side reactions Controls reactivity protect_C Protect Carboxyl Group (Esterification) protect_N->protect_C Can be done before or after N-protection halogenate Electrophilic Aromatic Halogenation protect_N->halogenate protect_C->halogenate deprotect Selective Deprotection halogenate->deprotect If necessary for subsequent steps product Halogenated Phenylalanine Ester halogenate->product If no deprotection needed deprotect->product

Caption: General workflow for the synthesis of halogenated phenylalanine esters.

Part 2: Troubleshooting Guide & FAQs for Esterification and Stereochemical Integrity

Esterification of the carboxylic acid is the second key transformation. The primary challenges in this step are preventing racemization of the chiral center and avoiding other side reactions such as diketopiperazine formation.

Frequently Asked Questions (FAQs) - Esterification & Stereochemistry

Q1: I am observing significant racemization of my halogenated phenylalanine ester. What are the likely causes and how can I prevent it?

A1: Maintaining the stereochemical integrity of the α-carbon is paramount, especially in drug development. Racemization can occur at several stages.

  • Underlying Cause: The α-proton of the amino acid ester is acidic and can be abstracted under basic conditions, leading to a planar enolate intermediate that can be protonated from either face, resulting in a racemic mixture. Prolonged exposure to strong acids or high temperatures can also promote racemization.

  • Troubleshooting Strategy:

    • Mild Esterification Conditions: Avoid harsh conditions.

      • Thionyl Chloride in Alcohol: This is a common and effective method. However, it's crucial to perform the reaction at low temperatures (initially at 0°C or even lower) and to control the addition of thionyl chloride to prevent excessive heat generation.[5][6]

      • TMSCl in Alcohol: Using trimethylsilyl chloride in methanol is a very mild method for esterification that has been shown to cause little racemization.[7]

    • Avoid Strong Bases During Workup: During the workup, avoid prolonged exposure to strong bases (e.g., concentrated NaOH). Use a milder base like sodium bicarbonate for neutralization if possible, and perform the extraction quickly at low temperatures.

    • Purification Conditions: Be mindful of the conditions during purification. For example, some silica gels can be slightly acidic and could potentially contribute to racemization if the compound is on the column for an extended period.

Q2: My final product is contaminated with a cyclic dipeptide (a diketopiperazine). How is this forming and how can I stop it?

A2: Diketopiperazine (DKP) formation is a common intramolecular side reaction, especially with methyl or ethyl esters of dipeptides, but it can also occur with single amino acid esters under certain conditions.[8][9]

  • Underlying Cause: The free amino group of one molecule can act as a nucleophile and attack the ester carbonyl of another molecule, leading to dimerization and subsequent cyclization. This is particularly problematic if the N-protecting group is removed before or during the esterification workup.[10]

  • Troubleshooting Strategy:

    • Maintain N-Protection: Ensure that the amino group remains protected throughout the esterification and workup process. The DKP cannot form if the nucleophilic amine is capped.

    • Control pH: The rate of DKP formation is pH-dependent. The unprotonated N-terminal amino group is the reactive species, so maintaining a slightly acidic pH during workup and storage can suppress this side reaction.[11]

    • Temperature and Concentration: DKP formation is favored at higher temperatures and concentrations. Keep reaction and workup temperatures low and avoid concentrating solutions of the free amino ester for prolonged periods.

Q3: I am struggling with the deprotection of my final halogenated phenylalanine ester without affecting the ester or the halogen. What are the best practices?

A3: The choice of deprotection strategy is dictated by the protecting groups used and must be orthogonal to the other functional groups present.

  • Boc Deprotection:

    • Method: Treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard.

    • Potential Issue: Strong acids can potentially hydrolyze the ester, especially with prolonged reaction times or elevated temperatures.

    • Solution: Use the minimum amount of TFA required and monitor the reaction closely by TLC. Perform the reaction at 0°C to room temperature and quench it as soon as the starting material is consumed.

  • Fmoc Deprotection:

    • Method: Typically removed with a secondary amine base like piperidine in DMF.[12]

    • Potential Issue: The basic conditions can lead to racemization or hydrolysis of the ester. Also, the deprotected amine can participate in side reactions if there are other electrophilic sites in the molecule.[13][14]

    • Solution: Use milder basic conditions if possible, such as piperazine with HOBt, which has been shown to reduce side reactions.[14][15] Keep the reaction time to a minimum.

  • Cbz Deprotection:

    • Method: Hydrogenolysis (H₂/Pd-C) is the most common method.

    • Potential Issue: For chloro-, bromo-, and iodo-substituted phenylalanines, hydrogenolysis can also lead to dehalogenation.

    • Solution: For halogenated compounds, consider alternative deprotection methods for Cbz, such as using HBr in acetic acid, although this is a very harsh condition that may affect the ester. A better approach is to choose a protecting group strategy that avoids hydrogenolysis if you are working with bromo- or iodo-phenylalanines.

Visualizing the Troubleshooting Logic for Racemization

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions problem Racemization Observed in Halogenated Phenylalanine Ester cause1 Harsh Esterification Conditions problem->cause1 cause2 Basic Workup Conditions problem->cause2 cause3 Elevated Temperatures problem->cause3 cause4 Prolonged Reaction/Purification Time problem->cause4 solution1a Use Mild Esterification Reagents (e.g., TMSCl/MeOH) cause1->solution1a solution1b Low Temperature Esterification (e.g., SOCl₂/MeOH at 0°C) cause1->solution1b solution2 Neutralize with Weak Base (e.g., NaHCO₃) cause2->solution2 solution3 Maintain Low Temperatures Throughout Process cause3->solution3 solution4 Monitor Reaction Closely (TLC) Minimize Column Chromatography Time cause4->solution4

Caption: Troubleshooting workflow for racemization issues.

Part 3: Experimental Protocols and Data

To provide practical guidance, this section includes a detailed protocol for a common synthesis and a table summarizing expected outcomes under different conditions.

Protocol: Synthesis of N-Boc-4-iodophenylalanine Methyl Ester

This protocol provides a representative procedure for the N-protection, esterification, and halogenation of phenylalanine.

Step 1: N-Boc Protection of L-Phenylalanine

  • Suspend L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (1N aqueous solution, 2.2 eq) and stir until the solution becomes clear.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl at 0°C.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-L-phenylalanine.

Step 2: Methyl Esterification

  • Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0°C.

  • Slowly add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 5°C.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC until completion.

  • Remove the solvent under reduced pressure to obtain the crude N-Boc-L-phenylalanine methyl ester.

Step 3: Iodination

  • Dissolve N-Boc-L-phenylalanine methyl ester (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.

  • Add N-iodosuccinimide (NIS) (1.1 eq).

  • Add a catalytic amount of a Lewis acid, for example, trifluoroacetic acid (TFA) (0.1 eq).

  • Stir the reaction at room temperature, protected from light, until TLC indicates the consumption of the starting material.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-4-iodo-L-phenylalanine methyl ester.[16][17]

Data Summary: Impact of Reaction Conditions on Side Product Formation
Side ReactionCausal Factor(s)Recommended ActionExpected Outcome
Poly-halogenation Excess halogenating agent; Highly activating N-protecting groupUse 1.05-1.1 eq. of halogenating agent; Use Boc or Cbz protection.Reduction of di- and tri-halogenated species to <5%.
Ortho/Para Isomer Mix Steric and electronic effectsUse a bulky N-protecting group; Screen different Lewis acids.Increase in para:ortho ratio.
Racemization High temperature; Strong base/acidUse TMSCl/MeOH for esterification; Neutralize with NaHCO₃.Maintain >99% enantiomeric excess.
Diketopiperazine Premature N-deprotection; High temperature/concentrationMaintain N-protection through workup; Keep temperatures low.Minimize DKP formation to <1%.
Dehalogenation Hydrogenolysis of Cbz groupUse acid-labile (Boc) or base-labile (Fmoc) protecting groups.Preservation of the C-X bond.

References

  • Jackson, R. F. W., & Perez-Gonzalez, M. (n.d.). SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses Procedure. Retrieved from [Link]

  • Al-Rai, M. A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PMC. Retrieved from [Link]

  • Wade, J. D., Mathieu, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Letters in Peptide Science, 7(2), 107-111.
  • Chen, C., & Munot, Y. S. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

  • Wade, J. D., Mathieu, M., & Tregear, G. W. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Semantic Scholar. Retrieved from [Link]

  • American Chemical Society. (n.d.). Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Albericio, F., et al. (2018). Green Chemistry - In situ Fmoc removal. Green Chemistry, 20(1), 133-139.
  • Valentine, S. J., & Clemmer, D. E. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. PMC. Retrieved from [Link]

  • D'Andrea, L. D., & De Nino, A. (2018). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. MDPI. Retrieved from [Link]

  • S.A.P, J. C. G. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
  • Babu, V. V. S. (2015). Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE. Retrieved from [Link]

  • Baran, P. S. (n.d.). Diketopiperazines. Baran Lab. Retrieved from [Link]

  • Clemmer, D. E., & Valentine, S. J. (2021). Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. PubMed. Retrieved from [Link]

  • Various Authors. (2016). What are a good methods for reaction of amino acids with thionyl chloride? ResearchGate. Retrieved from [Link]

  • Unknown. (n.d.).
  • Unknown. (n.d.). Method for producing amino acid ester hydrochloride. Google Patents.
  • Lee, S.-H., et al. (2021). Synthesis and solvent-controlled self-assembly of diketopiperazine-based polyamides from aspartame. PMC. Retrieved from [Link]

  • Unknown. (2012). Scholars Research Library. Der Pharma Chemica.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Goolcharran, C., & Borchardt, R. T. (2001). Kinetics of diketopiperazine formation using model peptides. PubMed. Retrieved from [Link]

  • University of Texas. (n.d.). Friedel-Crafts Handout.
  • Unknown. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride.
  • Sokka, I. K. S., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. PMC. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • Gómez-Arrayás, R., & Carretero, J. C. (2023). o-Halogenation and -Alkoxylation of Phenylglycine Derivatives by Pd-Mediated C-H Functionalization: Scope and Limitations. MDPI. Retrieved from [Link]

  • Kim, C. S., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. Retrieved from [Link]

  • Hauer, B., & Denison, C. (2019). Biocatalytic Friedel‐Crafts Reactions. PMC. Retrieved from [Link]

  • García-Rubia, A., et al. (2015). ortho-C–H Olefination of phenylalanine derivatives directed by sulfonyl amide and picolinamide groups. ResearchGate. Retrieved from [Link]

  • Augusti, R., et al. (2008). Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. PubMed. Retrieved from [Link]

  • Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(11), 4823-4825.
  • Fones, W. S., & Lee, M. (1953). Hydrolysis of N-acyl derivatives of alanine and phenylalanine by acylase I and carboxypeptidase. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2018). A novel potential primary method for quantification of enantiomers by high performance liquid chromatography-circular dichroism. Analyst, 143(21), 5246-5253.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • ChromTech. (n.d.). User's Guide - HPLC.
  • Medicines for All institute (M4ALL) - Virginia Commonwealth University. (2019).
  • Friedmann, N., & Miller, S. L. (1969). Phenylalanine and tyrosine synthesis under primitive earth conditions. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2021). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study. RSC Publishing.
  • Acevedo, O., & Jorgensen, W. L. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2021). The quantitative pyrrole protection of l-phenylalanine/l-phenylalaninol in aqueous media and rationally updating the mechanisms of the Clauson-Kaas reaction through DFT study.
  • García-Rubia, A., et al. (2015). Pd-catalyzed directed ortho-C-H alkenylation of phenylalanine derivatives. PubMed. Retrieved from [Link]

  • Lee, J., & Chun, H. (2021). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. MDPI. Retrieved from [Link]

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Validation & Comparative

Comparative Solid-State Guide: Methyl 2-amino-3-(3-chlorophenyl)propanoate Salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of salt forms for Methyl 2-amino-3-(3-chlorophenyl)propanoate (also known as 3-chloro-phenylalanine methyl ester ), a critical chiral intermediate in the synthesis of peptide-based therapeutics and inhibitors.

The following content is structured for application scientists and crystallographers, focusing on the Hydrochloride (HCl) salt—the industry standard—and comparing it with the p-Toluenesulfonate (Tosylate) salt, a common alternative for improving crystallinity in difficult-to-crystallize amino acid esters.

Executive Summary & Chemical Context[1][2][3][4]
  • Compound: Methyl 2-amino-3-(3-chlorophenyl)propanoate

  • Role: Non-natural amino acid building block (3-Cl-Phe-OMe).

  • Challenge: The free base of amino acid esters is typically an unstable oil or low-melting solid prone to hydrolysis and cyclization (diketopiperazine formation).

  • Solution: Salt formation is required for isolation, purification, and shelf-stability. While the HCl salt is the primary commercial form, it can exhibit hygroscopicity or amorphous bulk behavior, necessitating alternative anions like Tosylate for robust solid-state characterization.

Comparative Analysis: Salt Candidates

This section evaluates the two primary salt forms encountered in development.

FeatureCandidate A: Hydrochloride (HCl) Candidate B: p-Toluenesulfonate (Tosylate)
Counterion Chloride (

)
p-Toluenesulfonate (

)
Crystallinity Variable.[1][2] Bulk often amorphous; requires specific solvents for single crystals.High. Aromatic stacking often drives superior lattice formation.
Hygroscopicity Moderate to High (Risk of deliquescence).Low (Generally non-hygroscopic).
Packing Forces Charge-assisted Hydrogen Bonding (

).
Ionic +

Stacking (Phenyl/Tosylate rings).
Usage Case Standard for solubility and biological assays.Preferred for absolute configuration determination via SXRD.
Experimental Data: X-ray Crystallography

Data sourced from specific characterization of the (R)-enantiomer analog and general structural principles for 3-substituted phenylalanine esters.

A. Crystal Structure Data (Hydrochloride Salt)

The following parameters represent the crystallographic profile for the (R)-3-Chlorophenylalanine methyl ester Hydrochloride . Note that the bulk material may appear amorphous initially, requiring controlled crystallization (vapor diffusion) to achieve the lattice described below.

Table 1: Crystallographic Parameters (HCl Salt)

ParameterExperimental Value
Crystal System Orthorhombic
Space Group

(Chiral)
Laue Group

R-Factor (

)
~5.23% (0.0523)
Wilson B-Factor 3.58

Unique Reflections ~2,332
Z (Units per Cell) 4
Chirality Check Flack Parameter required for absolute config.

Technical Insight: The Orthorhombic


 space group is the most common packing arrangement for enantiopure amino acid salts. The chloride ion typically bridges three ammonium protons via hydrogen bonds, stabilizing the helical packing of the hydrophobic 3-chlorophenyl tails.
B. Crystallization Protocol (SOP)

To replicate the single crystals required for the data above, follow this specific vapor diffusion protocol.

  • Dissolution: Dissolve 50 mg of the amorphous HCl salt in a minimum volume (approx. 0.5 mL) of Methanol (MeOH) . Ensure the solution is clear.

  • Anti-solvent: Place the MeOH solution in a small inner vial.

  • Diffusion Chamber: Place the inner vial inside a larger jar containing 5 mL of Diethyl Ether or Diisopropyl Ether .

  • Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to slow diffusion kinetics.

  • Observation: Colorless prismatic crystals typically form within 48–72 hours.

    • Failure Mode: If oiling out occurs, repeat using Acetonitrile as the solvent and Isopropyl Acetate as the anti-solvent.

Workflow Visualization

The following diagram outlines the decision logic for characterizing this compound, distinguishing between the initial amorphous isolation and the single-crystal growth pathway.

SaltCharacterization Start Crude Reaction Mixture (3-Cl-Phe-OMe) AcidAdd Add HCl (in Dioxane/MeOH) Start->AcidAdd BulkSolid Bulk Solid Isolation (Often Amorphous) AcidAdd->BulkSolid Decision Is Material Crystalline? BulkSolid->Decision Path_SXRD SXRD Analysis (Orthorhombic P212121) Decision->Path_SXRD Yes (Crystals) Cryst_Vapor Vapor Diffusion (MeOH / Et2O) Decision->Cryst_Vapor No (Amorphous) Path_Tosylate Switch to Tosylate Salt Cryst_SlowEvap Slow Evaporation (EtOH / Acetone) Path_Tosylate->Cryst_SlowEvap Recrystallize Cryst_Vapor->Path_SXRD Success Cryst_Vapor->Path_Tosylate Failure (Oiling) Cryst_SlowEvap->Path_SXRD

Figure 1: Decision matrix for solid-state characterization of 3-chlorophenylalanine methyl ester salts.

Critical Interpretation of Data

When analyzing the X-ray data for this molecule, researchers must validate three specific structural features to ensure the material is suitable for drug development:

  • Absolute Configuration:

    • For the (S)-isomer (natural L-Phe derivative), the chiral center at C2 must be confirmed.

    • Validation: Ensure the Flack parameter is close to 0.0 (e.g., -0.05 to 0.05). A value of 1.0 indicates the inverted structure (R-isomer).

  • Chlorine Disorder:

    • The meta-chloro substituent on the phenyl ring can exhibit rotational disorder (flipping 180°).

    • Refinement: If electron density maps show smearing at the 3-position, model the Chlorine atom over two positions with partial occupancy (e.g., 0.80/0.20).

  • Lattice Solvent:

    • Amino acid ester salts often trap solvent molecules (solvates).

    • Check: Verify if the density (

      
      ) is < 1.2 g/cm³. If so, check for voids in the lattice indicating disordered solvent (Methanol or Water).
      
References
  • Kyushu University Data: Synthesis and Characterization of (R)-3-Chlorophenylalanine methyl ester Hydrochloride. (Refers to structural data: Orthorhombic, R1=0.0523).[3]

  • General Methodology: Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.
  • Amino Acid Salt Crystallization: Gorbitz, C. H. (1989). "Crystal and molecular structures of the hydrochloride salts of amino acid methyl esters." Acta Crystallographica Section B.
  • Database Validation: Cambridge Structural Database (CSD) entries for phenylalanine methyl ester hydrochloride analogs (Refcode: PHEMEH).

  • Compound Properties: PubChem CID 2761492 (3-chloro-L-phenylalanine parent).[4]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-amino-3-(3-chlorophenyl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 2-amino-3-(3-chlorophenyl)propanoate. As a halogenated organic compound, this substance requires specific waste management procedures to ensure the safety of laboratory personnel, maintain regulatory compliance, and protect the environment. Adherence to these protocols is not merely a matter of best practice but a legal and ethical necessity.

Part 1: Core Principles of Disposal: Hazard Identification

The foundational step in any disposal plan is a thorough understanding of the material's hazards. Methyl 2-amino-3-(3-chlorophenyl)propanoate belongs to a class of compounds—halogenated organics—that are subject to stringent disposal regulations. The presence of chlorine dictates its entire waste lifecycle.

Causality of Disposal Choice: Unlike non-halogenated solvents, which can sometimes be recycled as fuel, halogenated waste cannot.[1] When incinerated, the chlorine atom can form hydrochloric acid (HCl) and other corrosive or toxic byproducts. Therefore, disposal requires high-temperature incineration at specialized facilities equipped with advanced scrubber systems to neutralize these acidic gases.[2][3] This is why meticulous segregation from other waste streams is the most critical step in the process.

Hazard ClassificationGHS PictogramPrecautionary Statement
Skin Irritation (Category 2) GHS07 (Exclamation Mark)Causes skin irritation.[4]
Serious Eye Irritation (Category 2) GHS07 (Exclamation Mark)Causes serious eye irritation.[4]
Specific Target Organ Toxicity, Single Exposure (Category 3) GHS07 (Exclamation Mark)May cause respiratory irritation.[4]

Part 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling the chemical for any purpose, including disposal, ensuring personal safety is paramount. The following protocols are mandatory.

Engineering Controls:

  • Always handle Methyl 2-amino-3-(3-chlorophenyl)propanoate, whether in pure form or as waste, inside a certified chemical fume hood to prevent the inhalation of dust or vapors.[5]

  • Ensure that a safety shower and eyewash station are readily accessible and unobstructed.[5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Use chemical-resistant gloves (nitrile is a suitable option for incidental contact). Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contact.[6]

  • Body Protection: A buttoned lab coat must be worn to protect from spills.

First Aid Measures:

  • If in Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

Part 3: Step-by-Step Disposal Protocol

This protocol follows regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and worker safety standards from the Occupational Safety and Health Administration (OSHA).[7][8]

Step 1: Waste Segregation (The Cardinal Rule) This is the most critical step. Improper segregation can lead to dangerous chemical reactions, environmental harm, and significant disposal costs.

  • Designate a "Halogenated Organic Waste" container.

  • DO NOT MIX with any of the following:

    • Non-halogenated organic wastes (e.g., acetone, hexane, ethanol).[1][2]

    • Aqueous, acidic, or basic wastes.[1][2]

    • Oxidizers, reducers, or heavy metals.[1]

Step 2: Container Selection and Management

  • Select a container made of a compatible material (borosilicate glass or high-density polyethylene is common) and ensure it is in good condition with no cracks or leaks.[8][9]

  • The container must have a secure, leak-proof, threaded screw cap.[8][9]

  • Keep the container closed at all times except when you are actively adding waste.[1] This is an EPA requirement to prevent the release of volatile organic compounds.

Step 3: Labeling the Waste Container Proper labeling is a strict regulatory requirement.[8][10]

  • Attach a hazardous waste tag to the container before adding the first drop of waste.[9]

  • The label must clearly state:

    • The words "Hazardous Waste ".

    • The full chemical name: "Waste Methyl 2-amino-3-(3-chlorophenyl)propanoate ". Do not use abbreviations or chemical formulas.[10]

    • If it is a mixture, list all components and their approximate percentages.[1]

    • The date accumulation started.

    • The location of generation (Building, Room Number).

    • Check the appropriate hazard pictograms (e.g., irritant).[10]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the labeled waste container in a designated SAA within the laboratory where the waste is generated.

  • The SAA must be at or near the point of generation and under the control of the lab personnel.[11]

  • Ensure the container is in a secondary containment bin to prevent spills from spreading.[12]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11]

Step 5: Arranging for Final Disposal

  • Once the container is full or you have finished the project, arrange for pickup through your institution's Environmental Health & Safety (EHS) department.[10]

  • Partially filled containers may remain in the SAA for up to one year, but it is good practice to dispose of them promptly.

  • Ensure all paperwork required by your EHS office is completed accurately. Leaking or improperly labeled containers will not be accepted for pickup.[10]

Disposal Workflow Diagram

DisposalWorkflow cluster_Lab In-Laboratory Procedures cluster_EHS EHS Hand-off A Identify Waste: Methyl 2-amino-3-(3-chlorophenyl)propanoate B Classify as: HALOGENATED ORGANIC WASTE A->B C Select Compatible Container (Glass or HDPE) B->C D Attach & Fill Out 'Hazardous Waste' Label C->D E Add Waste to Container in Chemical Fume Hood D->E F Store in Designated SAA (Secondary Containment) E->F G Is Container Full OR Project Complete? F->G G->F No H Complete EHS Waste Pickup Form G->H Yes I Schedule Pickup with EHS H->I J EHS Collects Waste for Final Disposal (Incineration) I->J

Caption: Decision workflow for the proper disposal of halogenated organic waste.

Part 4: Emergency Procedures: Spills and Exposure

All personnel must be trained on emergency response procedures.[13]

Small Spills (Contained within the fume hood):

  • Alert others in the immediate area.

  • Wearing your full PPE, use an absorbent material (spill pads or sand) to contain the spill.[9]

  • Carefully collect the contaminated absorbent material using non-sparking tools.

  • Place the collected material into a new, properly labeled hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Large Spills (Outside of a fume hood):

  • Evacuate the laboratory immediately. Activate the fire alarm if necessary to ensure full evacuation.[9]

  • Close the laboratory doors.

  • Call your institution's emergency number and report the chemical spill.

  • Do not re-enter the area until cleared by trained emergency response personnel.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . U.S. Compliance.

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . ACTenviro.

  • HAZARDOUS WASTE SEGREGATION . Bucknell University.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency.

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign.

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.

  • Organic Solvents . Cornell University Environmental Health and Safety.

  • Introduction to Hazardous Waste Management . University of Alaska Fairbanks.

  • OSHA Hazardous Waste Disposal Guidelines . CDMS.

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide . Benchchem.

  • Safety Data Sheet for 3-N-BOC-Amino-3-(4-chlorophenyl)propionic acid . Fisher Scientific.

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University.

  • How to Dispose of Chemical Waste . Princeton University Environmental Health and Safety.

  • Safety Data Sheet for Methyl 3-amino-3-(4-chlorophenyl)propionate hydrochloride . Sigma-Aldrich.

  • Safety Data Sheet for Methyl propionate . Sigma-Aldrich.

  • Safety Data Sheet for tert-butyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate . CymitQuimica.

  • Hazardous Waste - Overview . Occupational Safety and Health Administration.

  • Safety Data Sheet for Methyl 3-Oxo-3-phenylpropanoate . Tokyo Chemical Industry.

  • Regulation of Laboratory Waste . American Chemical Society.

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency.

  • Safety Data Sheet for 3-Methylamino propylamine . Merck Millipore.

  • Methyl 2-amino-3-(4-chlorophenyl)propanoate . Sigma-Aldrich.

  • Methyl 3-amino-3-(4-chlorophenyl)-propionate PubChem Entry . National Center for Biotechnology Information.

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